molecular formula C28H34BNO5 B1513442 Ammonium tetrakis(4-methoxyphenyl)borat& CAS No. 314075-09-7

Ammonium tetrakis(4-methoxyphenyl)borat&

Cat. No.: B1513442
CAS No.: 314075-09-7
M. Wt: 475.4 g/mol
InChI Key: PACUGZVYJCUKSM-UHFFFAOYSA-O
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Description

Ammonium tetrakis(4-methoxyphenyl)borate is a chemical compound with the molecular formula NH4B(C6H4OCH3)4. It is a borate salt that contains four methoxyphenyl groups attached to a boron atom, which is further coordinated to an ammonium ion. This compound is known for its unique structural and chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ammonium tetrakis(4-methoxyphenyl)borate typically involves the reaction of 4-methoxyphenylboronic acid with ammonium chloride under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ammonium tetrakis(4-methoxyphenyl)borate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products where the methoxyphenyl groups are replaced by other functional groups.

Scientific Research Applications

Ammonium tetrakis(4-methoxyphenyl)borate has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is employed in the production of materials and chemicals, such as polymers and coatings.

Mechanism of Action

The mechanism by which ammonium tetrakis(4-methoxyphenyl)borate exerts its effects involves its interaction with molecular targets and pathways. The boron atom in the compound can form complexes with various biological molecules, leading to specific biological effects. The exact mechanism may vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Ammonium tetrakis(4-methoxyphenyl)borate is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Boric acid derivatives: These compounds also contain boron atoms but may have different substituents and functional groups.

  • Phenylboronic acid derivatives: These compounds have phenyl groups attached to boronic acid but lack the ammonium ion coordination.

Properties

IUPAC Name

azanium;tetrakis(4-methoxyphenyl)boranuide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BO4.H3N.H2O/c1-30-25-13-5-21(6-14-25)29(22-7-15-26(31-2)16-8-22,23-9-17-27(32-3)18-10-23)24-11-19-28(33-4)20-12-24;;/h5-20H,1-4H3;1H3;1H2/q-1;;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACUGZVYJCUKSM-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.[NH4+].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746555
Record name Ammonium tetrakis(4-methoxyphenyl)borate(1-)--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314075-09-7
Record name Ammonium tetrakis(4-methoxyphenyl)borate(1-)--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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